molecular formula C3Br2F4O B1270810 2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide CAS No. 41874-81-1

2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide

Cat. No.: B1270810
CAS No.: 41874-81-1
M. Wt: 287.83 g/mol
InChI Key: UOXZNFHPGQEABB-UHFFFAOYSA-N
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Description

“2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide” is a chemical compound with the molecular formula C3Br2F4O . It has a molecular weight of 287.83 . The compound is also known by its IUPAC name, which is the same .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C3Br2F4O/c4-1(10)2(5,6)3(7,8)9 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, bromo-fluoro compounds are generally reactive and can participate in various types of reactions, including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

  • Synthesis of α-Fluoro-α-(trifluoromethyl)-β-amino Esters : A study by Sekiguchi et al. (2004) demonstrated the use of 2-Bromo-2,3,3,3-tetrafluoropropanoate in the synthesis of α-fluoro-α-(trifluoromethyl)-β-amino esters with high diastereomeric excesses, using zinc-mediated coupling reactions with chiral imines (Sekiguchi, Sato, Ishihara, Konno, & Yamanaka, 2004).

  • Prespacer Glycosides in Glycoconjugate Chemistry : Magnusson et al. (1990) explored the use of derivatives of 2-Bromo-2,3,3,3-tetrafluoropropanoate in the synthesis of neoglycolipids and glycoparticles, demonstrating its versatility in glycoconjugate chemistry (Magnusson, Ahlfors, Dahmén, Jansson, Nilsson, Noori, Stenvall, & Tjoernebo, 1990).

  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides : Guo et al. (2022) utilized 2-Bromo-3,3,3-trifluoropropene, a related compound, in the synthesis of secondary trifluoromethylated alkyl bromides, demonstrating its application in modifying biologically active molecules (Guo, Tao, Xu, Wang, Li, Yao, Tong, & He, 2022).

  • Photocatalytic Reactions in Organic Synthesis : Zeng et al. (2022) reported the use of 2-Bromo-3,3,3-trifluoropropene in photocatalytic reactions with N-aryl amino acids, highlighting its role in the synthesis of complex organic compounds (Zeng, Li, Chen, & Zhou, 2022).

  • Combustion and Oxidation Studies : Babushok and Linteris (2017) investigated the kinetic mechanism of combustion and oxidation of 2,3,3,3-tetrafluoropropene, a related compound, showing the potential application of these compounds in understanding high-temperature combustion processes (Babushok & Linteris, 2017).

  • Synthesis of Functionalized Cyclopropanes : Farin˜a et al. (1987) utilized derivatives of 2-Bromo-2,3,3,3-tetrafluoropropanoate in the formation of cyclopropane lactones and heterocyclic compounds, showcasing its utility in the synthesis of specialized organic structures (Farin˜a, Maestro, Martín, & Soria, 1987).

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-bromo-2,3,3,3-tetrafluoropropanoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Br2F4O/c4-1(10)2(5,6)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXZNFHPGQEABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Br2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371321
Record name 2-bromo-2,3,3,3-tetrafluoropropanoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41874-81-1
Record name 2-bromo-2,3,3,3-tetrafluoropropanoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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